molecular formula C16H14N4O B2987609 (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide CAS No. 1799261-65-6

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide

Cat. No. B2987609
M. Wt: 278.315
InChI Key: SQGSBYMGKQHBJU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Polymer Applications

A study by Kim et al. (2016) introduced a new aromatic polyamides and polyimides series containing pendent pyrazole rings with amino and cyano groups, leveraging a monomer closely related to the compound of interest. These polymers exhibited high solubility in various organic solvents and thermal stability, indicating potential applications in high-performance materials due to their structural integrity and functional group reactivity (Kim et al., 2016).

Antimicrobial Properties

Research by Sharshira and Hamada (2012) explored the synthesis of pyrazole derivatives, including structures similar to the compound , and evaluated their antimicrobial activity. This study suggests the potential of such compounds to serve as bases for developing new antimicrobial agents, owing to the moderate to potent activity exhibited against various microbial strains (Sharshira & Hamada, 2012).

Catalysis and Safer Chemical Processes

Hernández et al. (2010) reported on the synthesis of pyrazolo[1,5-f]phenanthridine derivatives, which bear resemblance to the compound of interest, especially in their method of creating biaryl bonds. The study highlights safer, tin-free radical coupling and catalytic direct C-H arylation as efficient strategies for constructing complex molecules, including nonsteroidal anti-inflammatory drugs analogs, demonstrating the compound's relevance in facilitating greener synthesis approaches (Hernández et al., 2010).

Dye Synthesis and Textile Applications

Shams et al. (2011) developed novel acyclic and heterocyclic dyes based on conjugate enaminones and enaminonitrile moieties, related to the compound in discussion. These dyes showed significant antimicrobial activity and were applied to textiles, indicating the utility of such compounds in creating functional materials with added value such as antimicrobial properties (Shams et al., 2011).

Anticancer and Antimicrobial Agent Development

Katariya et al. (2021) synthesized pyrazolo[1,5-f]phenanthridine derivatives, echoing the structural motifs of the compound of interest. Their work demonstrated significant in vitro anticancer and antimicrobial activities, suggesting the potential of such compounds in pharmaceutical development for treating cancer and infections (Katariya et al., 2021).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(E)-N-(1-cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c17-12-16(8-9-16)19-15(21)7-6-13-4-1-2-5-14(13)20-11-3-10-18-20/h1-7,10-11H,8-9H2,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGSBYMGKQHBJU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C=CC2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C#N)NC(=O)/C=C/C2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide

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